Product packaging for Bis(1-benzotriazolyl)methanethione(Cat. No.:CAS No. 4314-19-6)

Bis(1-benzotriazolyl)methanethione

Cat. No.: B2854626
CAS No.: 4314-19-6
M. Wt: 280.31
InChI Key: ZRXHYHZENMJKMG-UHFFFAOYSA-N
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Description

Significance of Benzotriazole (B28993) Derivatives in Synthetic Methodologies

Benzotriazole and its derivatives are highly versatile compounds in the field of medicinal and synthetic organic chemistry. ijariie.comgsconlinepress.com The benzotriazole moiety can function as a potent synthetic auxiliary due to its unique properties. bohrium.comsemanticscholar.org It is recognized as an excellent leaving group, facilitating a wide range of chemical reactions. bohrium.com This characteristic makes benzotriazole-based reagents, such as N-acylbenzotriazoles, highly effective and stable alternatives to more reactive and unstable intermediates like acid chlorides. bohrium.com

The applications of benzotriazole derivatives are extensive; they are used in the synthesis of amides, peptides, ketones, and a variety of heterocyclic compounds. bohrium.com The stability of benzotriazole intermediates allows for cleaner reactions and easier handling compared to traditional reagents. bohrium.com Furthermore, the benzotriazole ring system can be easily introduced into molecules through various condensation, substitution, and addition reactions, making it a valuable tool for drug discovery and the synthesis of novel chemotherapeutic agents. ijariie.comijcrt.org The adaptability of the benzotriazole scaffold has made it a cornerstone in the development of new synthetic strategies. gsconlinepress.com

Historical Context of Thiocarbonyl Reagents and Their Evolution

The introduction of a thiocarbonyl group (C=S) is a fundamental transformation in organic synthesis, leading to the formation of important sulfur-containing compounds like thioamides, thioesters, and thioureas. numberanalytics.comencyclopedia.pub Historically, this was achieved using aggressive and often hazardous reagents. Phosphorus pentasulfide (P₄S₁₀) and the highly toxic gas thiophosgene (B130339) (CSCl₂) were among the earliest reagents used for thionation. encyclopedia.pubgoogle.comacs.org

The challenges associated with handling these reagents spurred the development of safer alternatives. In the 1970s, Lawesson's reagent emerged as a major breakthrough. numberanalytics.com It proved to be a milder and more selective thionating agent for converting carbonyl compounds into thiocarbonyls, finding widespread use in the synthesis of thioamides and other heterocyclic compounds. numberanalytics.comencyclopedia.pub Despite its utility, the search continued for even more convenient and stable reagents. This led to the development of solid, air-stable thioacylating agents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and, more recently, Bis(1-benzotriazolyl)methanethione. beilstein-journals.orggoogle.com This evolution reflects a continuous drive in chemistry toward reagents that are not only effective but also safer and easier to handle. beilstein-journals.org

Position of this compound as a Key Thiophosgene Equivalent

This compound has established itself as a key thiophosgene equivalent in modern organic synthesis. researchgate.net It is an air-stable, solid reagent that is easier and safer to handle than gaseous thiophosgene or other moisture-sensitive alternatives. beilstein-journals.org The compound is readily prepared from 1-(trimethylsilyl)benzotriazole and thiophosgene. researchgate.netnih.gov

Its primary application is in the synthesis of thioureas. researchgate.netbeilstein-journals.org As demonstrated in research by the Katritzky group, this compound reacts smoothly with primary amines to form 1-(thiocarbamoyl)benzotriazoles. researchgate.netresearchgate.net These intermediates can then react with other nucleophiles, such as hydrazines or hydroxylamines, to produce a diverse range of thiosemicarbazides and N-hydroxythioureas. researchgate.net The compound also serves as a robust thioacylating agent, transferring its thiocarbonyl group to nucleophiles like amines and alcohols. smolecule.com Beyond thiourea (B124793) formation, it is utilized in protocols for the regioselective deoxygenation of benzylic alcohols, showcasing its versatility. smolecule.comrsc.org This methodology involves the formation of a benzyloxythioacylbenzotriazole intermediate, which then undergoes a free-radical-based C-O bond cleavage. rsc.org The stability and predictable reactivity of this compound make it a valuable and reliable tool for introducing the thiocarbonyl functionality in a controlled manner. beilstein-journals.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name bis(benzotriazol-1-yl)methanethione nih.gov
Synonyms 1,1'-(Thiocarbonyl)bis-1H-benzotriazole, Methanethione (B1239212), di-1H-1,2,3-benzotriazol-1-yl- cymitquimica.comchemimpex.comcymitquimica.com
CAS Number 4314-19-6 nih.govchemimpex.com
Molecular Formula C₁₃H₈N₆S cymitquimica.comnih.govchemimpex.com
Molecular Weight 280.31 g/mol nih.govchemimpex.com
Appearance White to yellow powder/crystal chemimpex.comcymitquimica.com
Melting Point 170 - 174 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N6S B2854626 Bis(1-benzotriazolyl)methanethione CAS No. 4314-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(benzotriazol-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6S/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXHYHZENMJKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=S)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4314-19-6
Record name Bis(1-benzotriazolyl)methanethione
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Synthetic Methodologies for Bis 1 Benzotriazolyl Methanethione

Established Synthetic Routes and Reaction Conditions

The primary and most established method for synthesizing Bis(1-benzotriazolyl)methanethione involves the reaction of a benzotriazole (B28993) derivative with thiophosgene (B130339). This approach provides a reliable route to obtaining the target compound in high purity.

A common procedure utilizes 1-(trimethylsilyl)benzotriazole as the starting material. The reaction with thiophosgene readily yields this compound. nih.gov Another well-documented method involves the direct reaction of benzotriazole with thiophosgene. In this process, hexamethyldisilazane (B44280) (HMDS) can be employed as a silylating agent in situ, facilitating the reaction in a solvent such as dichloromethane (B109758) at low temperatures. thieme-connect.com This process results in the formation of this compound as a stable, yellow crystalline solid. thieme-connect.comthieme-connect.com

ReactantsReagents/SolventsConditionsYield
1-(Trimethylsilyl)benzotriazole, ThiophosgeneNot specifiedNot specifiedNot specified nih.gov
Benzotriazole, ThiophosgeneHMDS, CH₂Cl₂0 °C to refluxHigh thieme-connect.com

Development of Modified and Improved Synthetic Protocols

While traditional methods are effective, research has also focused on developing modified and more efficient synthetic protocols. These include exploring different reaction media and one-pot strategies that leverage the reactivity of the target compound.

Alkylation in Superbasic Media

The use of superbasic media, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), has been reported as a general and efficient method for the synthesis of bis(benzotriazolyl)alkanes. This approach is valued for its mild conditions and avoidance of hazardous or expensive reagents. However, the direct application of this alkylation method for the synthesis of this compound is not prominently documented in the reviewed literature.

One-Pot Synthesis Strategies Utilizing Amidines

This compound is a key reagent in various one-pot syntheses, often in the presence of an amidine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These reactions highlight the utility of this compound as a thiocarbonylating agent rather than detailing its own synthesis.

For instance, a one-pot protocol for the synthesis of a diverse range of dithiocarbamates involves the reaction of mercaptans, amines, and this compound in the presence of DBU under mild conditions. researchgate.nettrendscarbo.com Similarly, 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be synthesized in a one-pot reaction of anthranilic acid esters, primary amines, and this compound with DBU as the base. researchgate.nettandfonline.com These examples underscore the role of amidine bases in facilitating reactions where this compound acts as a key reactant.

Reaction TypeReactantsBaseProduct
Dithiocarbamate SynthesisMercaptans, Amines, this compoundDBUDithiocarbamates researchgate.nettrendscarbo.com
Thioquinazolinone SynthesisAnthranilic acid esters, Primary amines, this compoundDBU2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones researchgate.nettandfonline.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. These approaches focus on minimizing solvent use and improving reaction efficiency.

Mechanochemical Synthesis Techniques

Mechanochemistry, specifically ball milling, has emerged as a powerful green tool for reactions involving this compound. This solid-state method often proceeds rapidly and with high yields, sometimes allowing for the isolation of reactive intermediates that are unstable in solution. beilstein-journals.orgthieme-connect.comscispace.com

A notable application is the synthesis of N-thiocarbamoyl benzotriazoles. The mechanochemical reaction of this compound with various anilines, often using liquid-assisted grinding (LAG) with a small amount of a solvent like acetonitrile, affords the corresponding N-thiocarbamoyl benzotriazoles in quantitative yields within minutes. beilstein-journals.orgrsc.org These intermediates, which are often unstable in solution, are found to be bench-stable as solids and can be used for the subsequent synthesis of symmetrical and unsymmetrical thioureas. beilstein-journals.orgcardiff.ac.uk

ReactantsConditionsTimeYieldProduct
This compound, p-AnisidineLAG (acetonitrile), 30 Hz10 minNot specified1-[(4-methoxyphenyl)thiocarbamoyl]benzotriazole rsc.org
This compound, p-ToluidineLAG (acetonitrile), 30 Hz10 minNot specifiedNot specified rsc.org
This compound, p-BromoanilineLAG (acetonitrile), 30 Hz10 minNot specified1-[(4-bromophenyl)thiocarbamoyl]benzotriazole rsc.org
This compound, p-ChloroanilineLAG (acetonitrile), 30 Hz10 minNot specifiedN-(4-chlorophenyl)thiourea rsc.org
This compound, 4-FluoroanilineLAG (acetonitrile), 30 Hz10 min99%1-[(4-fluorophenyl)thiocarbamoyl]benzotriazole rsc.org
This compound, 1-NaphthylamineLAG (acetonitrile), 30 Hz10 min96%1-[(1-naphthyl)thiocarbamoyl]benzotriazole rsc.org

Solvent-Free Reaction Conditions

Many mechanochemical syntheses are inherently solvent-free or use minimal amounts of liquid, aligning with the principles of green chemistry. beilstein-journals.orgmdpi.com The synthesis of thioureas from this compound and anilines can be conducted under solvent-free ball-milling conditions. beilstein-journals.orgthieme-connect.com For example, the solid-state synthesis of symmetrical aromatic thioureas is achieved in almost quantitative yields by milling this compound with two equivalents of an aniline (B41778) in the presence of sodium carbonate as a base. beilstein-journals.org

Furthermore, a solvent-free amination reaction to produce primary thioureas has been developed where ammonia (B1221849) gas is generated in situ by milling a thiocarbamoyl benzotriazole intermediate with a mixture of ammonium (B1175870) chloride and sodium carbonate. thieme-connect.com This method provides a clean and environmentally friendly route to various primary thioureas. thieme-connect.com

Reactivity and Reaction Mechanisms of Bis 1 Benzotriazolyl Methanethione

Nucleophilic Addition Pathways to the Thiocarbonyl Moiety

The thiocarbonyl group in bis(1-benzotriazolyl)methanethione is electrophilic and susceptible to attack by various nucleophiles. The course of these reactions, however, is highly dependent on the nature of the attacking nucleophile, exhibiting distinct regioselectivity.

The reaction of this compound with nucleophiles demonstrates a clear preference for attack at the thiocarbonyl carbon by oxygen and nitrogen nucleophiles, whereas some sulfur and carbon nucleophiles favor attacking the sulfur atom.

Oxygen Nucleophiles: The reactivity with oxygen nucleophiles is significantly influenced by their structure. While reactions with alkyl alcohols, such as ethanol, often result in complex mixtures and low yields (e.g., 19% for O-ethyl benzotriazole-1-carbothioate with sodium ethoxide), phenols react readily. bu.edu.eg The treatment of this compound with sodium salts of various phenols affords aryloxythioacylbenzotriazoles in good to excellent yields. bu.edu.eg This highlights a preparative advantage for phenolic substrates over aliphatic alcohols.

Nitrogen Nucleophiles: Primary arylamines, such as aniline (B41778) and its derivatives, react with this compound to produce aryl isothiocyanates rather than the anticipated thiocarbamoylbenzotriazoles. bu.edu.eg In contrast, reactions with imines lead to the formation of stable benzotriazolyl β-enaminothiones, which are valuable intermediates for synthesizing β-enamino thioic acid derivatives. researchgate.net The synthesis of dithiocarbamates from mercaptans, amines, and bis(benzotriazolyl)methanethione in the presence of a base like DBU proceeds in high yields. researchgate.nettandfonline.com

Sulfur Nucleophiles: The reaction with sulfur nucleophiles can be complex. While some thiols yield the expected dithiocarbonates, others can lead to significant disulfide byproduct formation. bu.edu.eg For instance, the reaction with the sodium salt of isopropylthiol results in a 90% yield of the corresponding disulfide, indicating a preferential attack at the sulfur atom of the thiocarbonyl group. bu.edu.eg

Table 1: Reaction of this compound with Various Nucleophiles
Nucleophile (Reagent)Product TypeYield (%)Reference
2-Naphthol (Sodium salt)Aryloxythioacylbenzotriazole87 bu.edu.eg
3-PyridinolAryloxythioacylbenzotriazole66 bu.edu.eg
1-NaphtholAryloxythioacylbenzotriazole81 bu.edu.eg
PhenolAryloxythioacylbenzotriazole83 bu.edu.eg
4-tert-ButylphenolAryloxythioacylbenzotriazole75 bu.edu.eg
AnilineAryl isothiocyanate- bu.edu.eg
Isopropylthiol (Sodium salt)Disulfide90 bu.edu.eg

This table is interactive. You can sort and filter the data.

A noteworthy aspect of the reactivity of this compound is the competitive attack at the sulfur and carbon atoms of the thiocarbonyl moiety. While oxygen and nitrogen nucleophiles typically add to the electrophilic carbon center in a predictable manner, certain nucleophiles, particularly soft nucleophiles like alkanethiols and organometallic reagents, exhibit a preference for attacking the sulfur atom. bu.edu.eg

This unusual reactivity is exemplified by the reaction with Grignard reagents, which yield bis(benzotriazol-1-yl)diarylsulfidemethanes in low yields (12-34%) instead of the expected thiocarbonylbenzotriazoles resulting from attack at the carbon. bu.edu.eg Similarly, the reaction with sodium salt of isopropylthiol affording the disulfide in high yield points towards a sulfur-centered attack. bu.edu.eg The stabilization of the resulting carbanion by the two benzotriazole (B28993) rings and the inherent polarizability of both thiols and the thiocarbonyl bond are considered contributing factors to this preference for sulfur attack. bu.edu.eg

Free Radical Mediated Transformations

This compound and its derivatives are also key precursors for a range of free radical reactions, which are instrumental in modern organic synthesis for forming and cleaving chemical bonds.

A significant application of this compound is in the deoxygenation of benzylic alcohols. This process occurs through a two-step sequence. First, the alcohol is converted to a benzyloxythioacylbenzotriazole intermediate. This derivative then undergoes a free-radical-mediated β-scission of the benzylic C-O bond upon treatment with radical initiators like AIBN and a hydrogen atom source such as silanes or tributyltin hydride (Bu₃SnH). nih.govresearchgate.netrsc.org This method is noted for its regioselectivity, as the C-O bond is cleaved in preference to the N-N bonds of the benzotriazole ring. researchgate.netrsc.org The deoxygenated products are typically obtained in good yields, ranging from 74-89% for a variety of substrates. smolecule.com

The benzotriazole moiety is not merely a leaving group; it can actively participate in reactions involving its cleavage. This process, known as Benzotriazole Ring Cleavage (BtRC), often involves the elimination of a molecule of nitrogen (N₂) and is a powerful tool for the synthesis of heterocyclic compounds.

A prominent example of BtRC is the intramolecular cyclative cleavage of N-thioacylbenzotriazoles, which are derived from this compound. This methodology provides an efficient route to benzothiazole (B30560) derivatives. The reaction is typically initiated by a radical source and proceeds via a β-scission of an N-N bond within the benzotriazole ring, followed by cyclization and elimination of nitrogen gas. researchgate.netacs.org The use of polymethylhydrosiloxane (B1170920) (PMHS), a non-toxic and cost-effective industrial byproduct, has been shown to be an effective alternative to traditional tin hydrides for promoting this transformation. nih.govresearchgate.net This method demonstrates broad substrate scope, with yields of the resulting benzothiazoles ranging from moderate to as high as 98%. nih.govacs.org Microwave irradiation has been found to significantly accelerate these reactions. smolecule.com

Table 2: Synthesis of Benzothiazoles via Intramolecular Cyclative Cleavage of Benzotriazole Methanethione (B1239212) Derivatives
SubstrateProduct Yield (%)Reference
4-Chlorophenyl-1H-benzo[d] bu.edu.egnih.govresearchgate.nettriazole-1-carbodithioate69 nih.govacs.org
2-(Benzylthio)benzo[d]thiazole precursor98 acs.org
2-(Piperidin-1-yl)benzo[d]thiazole precursor91 researchgate.net
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole precursor61 researchgate.net
N-(Furan-2-yl-methyl)-N-(ferrocenylmethyl)benzo[d]thiazol-2-amine precursor74 acs.org
N-Cyclohexyl-N-(ferrocenylmethyl)benzo[d]thiazol-2-amine precursor67 nih.govacs.org
N-(Ferrocenylmethyl)-N-phenethylbenzo[d]thiazol-2-amine precursor73 acs.org

This table is interactive. You can sort and filter the data.

Denitrogenative Functionalization and Benzotriazole Ring Cleavage (BtRC)

Generation of Reactive Intermediates

The reactivity of this compound is characterized by its propensity to generate several key reactive intermediates, which dictates its subsequent chemical transformations. Notably, it serves as a precursor for both radical species and elusive N-thiocarbamoylbenzotriazoles.

In the context of deoxygenation reactions of benzylic alcohols, the compound participates in a free-radical pathway. smolecule.com A proposed mechanism for this radical cyclization begins with the homolytic cleavage of a radical initiator like tributylstannane (Bu₃SnH) in the presence of azobisisobutyronitrile (AIBN). thieme-connect.com The resulting stannyl (B1234572) radical adds to the thiocarbonyl group of a benzyloxythioacylbenzotriazole derivative (formed from this compound and a benzylic alcohol), generating a radical intermediate. thieme-connect.comrsc.org This is followed by the capture of a hydrogen radical and subsequent β-scission of the C–O bond, a departure from the more commonly observed N–N bond cleavage of the benzotriazole ring. smolecule.comrsc.orgresearchgate.net This process ultimately yields a deoxygenated product and highlights the compound's ability to facilitate radical-mediated bond cleavage. smolecule.comrsc.org

Another significant reactive intermediate is formed in reactions with amines. The interaction of this compound with anilines proceeds through the formation of an aryl N-thiocarbamoylbenzotriazole intermediate. beilstein-journals.org In conventional solution chemistry, this intermediate is highly reactive and typically unisolable, rapidly decomposing to form the corresponding isothiocyanate. beilstein-journals.orgcardiff.ac.uk However, studies utilizing mechanochemistry, specifically liquid-assisted grinding (LAG), have successfully enabled the isolation and structural characterization of these otherwise elusive intermediates. beilstein-journals.orgirb.hrmdpi.com This demonstrates that the reaction pathway and the stability of intermediates can be significantly influenced by the reaction conditions.

The benzotriazole moiety itself can undergo ring cleavage via a Dimroth-type equilibrium to produce ortho-amino arenediazonium or α-diazo-imine species, which are precursors to a variety of further transformations. thieme-connect.comresearchgate.net

Table 1: Reactive Intermediates from this compound and Derivatives

Precursor Reagent/Condition Reactive Intermediate Subsequent Product(s)
Benzyloxythioacylbenzotriazoles (ROCSBt) Bu₃SnH / AIBN Carbon-centered radical (via β-scission of C-O bond) Deoxygenated arenes
This compound Anilines N-Aryl-thiocarbamoylbenzotriazole Aryl isothiocyanates, Thioureas
Acylbenzotriazoles Bu₃SnH Radical intermediates N-phenylamides (via N₂ evolution)

Role as Isothiocyanate Equivalent and Its Reaction Pathways

This compound serves as a stable and effective synthetic equivalent for isothiocyanates. This functionality is particularly evident in its reactions with primary amines, which provide a reliable pathway to various substituted thioureas. acs.org

When this compound reacts with primary arylamines, it does not directly yield thiocarbamoylbenzotriazoles but instead forms aryl isothiocyanates as isolable products. bu.edu.eg The reaction is understood to proceed through a transient N-(thiocarbamoyl)benzotriazole intermediate. cardiff.ac.uk In solution, this intermediate readily eliminates a molecule of benzotriazole to afford the corresponding aryl isothiocyanate. beilstein-journals.orgcardiff.ac.uk

These generated isothiocyanates can then be reacted in situ or isolated and treated with a second amine to produce unsymmetrical thioureas. Alternatively, 1-(Alkyl/arylthiocarbamoyl)benzotriazoles can be synthesized from bis(benzotriazolyl)methanethione and subsequently used as isothiocyanate equivalents for the efficient, high-yield synthesis of both di- and trisubstituted thioureas. acs.org This methodology avoids the handling of often volatile or unstable isothiocyanates directly. For instance, this approach has been applied to the synthesis of 3-(benzo[d]thiazol-2-yl)-1-butyl-1-methylthiourea by reacting the appropriate amines with this compound. biorxiv.org

Table 2: Synthesis of Substituted Thioureas using this compound as an Isothiocyanate Equivalent

Amine 1 Amine 2 Product Yield
Aniline - Phenyl isothiocyanate -
Alkyl/Aryl amines - 1-(Alkyl/arylthiocarbamoyl)benzotriazoles 91-99%

Transition Metal-Catalyzed Reactivity

This compound and its structural analogues engage in reactivity catalyzed by transition metals, serving as both ligands and reactive substrates. These transformations often leverage the coordination of the metal to the nitrogen atoms of the benzotriazole rings, activating the molecule for subsequent reactions.

A key application is its use as an efficient ligand in palladium-catalyzed cross-coupling reactions. It has been successfully employed in copper and amine-free Sonogashira coupling reactions to synthesize internal alkynes from aryl halides and terminal alkynes in good to excellent yields. smolecule.com

Furthermore, the core structure is reactive in cobalt-catalyzed C-C bond-forming reactions. While initial studies focused on the oxygen analogue, bis(pyrazol-1-yl)methanone, the methodology has been extended to bis(benzotriazol-1-yl)methanone (B1598607). sciforum.netsemanticscholar.org In these reactions, a CoCl₂ catalyst facilitates the reaction between the bis(benzotriazolyl)methanone and an aldehyde, leading to the formation of bis(benzotriazol-1-yl)methane derivatives and the elimination of carbon dioxide. semanticscholar.org This transformation highlights the ability of a cobalt center to activate the N-C bonds.

The mechanisms of these metal-catalyzed reactions are central to understanding their outcomes.

For the cobalt-catalyzed reaction with aldehydes , a plausible mechanism has been proposed based on studies with analogous pyrazole (B372694) systems. sciforum.netsemanticscholar.org The cycle is thought to initiate with the coordination of the Co(II) center to the nitrogen atoms of the two benzotriazole rings. This coordination activates the central thiocarbonyl (or carbonyl) group toward nucleophilic attack by the aldehyde. Following the formation of a C-C bond, the intermediate undergoes decarboxylation (or its sulfur equivalent) to release CO₂ (or COS) and form the final bis(benzotriazol-1-yl)alkane product, regenerating the cobalt catalyst. sciforum.netsemanticscholar.org

In its role as a ligand in palladium-catalyzed Sonogashira coupling , this compound is part of a well-established catalytic cycle. The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. The terminal alkyne is simultaneously activated by a copper(I) co-catalyst, forming a copper acetylide. Transmetalation occurs where the acetylide group is transferred from copper to the palladium complex. The final step is reductive elimination from the Pd(II) intermediate, which forms the C-C bond of the internal alkyne product and regenerates the active Pd(0) catalyst. The this compound ligand stabilizes the palladium center throughout this cycle. smolecule.com

General mechanisms for the benzotriazole ring itself involve transition-metal-catalyzed denitrogenative processes. For example, a palladium-catalyzed cycloaddition with allenes involves oxidative addition of Pd(0) to the N-N bond, extrusion of N₂, insertion of the allene (B1206475) into the carbon-palladium bond, and subsequent intramolecular substitution to form the product. thieme-connect.com

The choice of the transition metal center has a profound influence on the reaction pathway and the final product. Different metals, with their distinct electronic properties and coordination preferences, activate this compound or its derivatives towards different transformations.

Palladium: Palladium catalysts, particularly Pd(0) and Pd(II), are highly effective for cross-coupling reactions. When this compound is used as a ligand, palladium facilitates the Sonogashira coupling, a powerful C-C bond-forming reaction between sp- and sp²-hybridized carbon atoms. smolecule.com Palladium is also pivotal in catalyzing denitrogenative cyclizations of the benzotriazole ring with partners like allenes. thieme-connect.comresearchgate.net

Copper: Copper catalysts, often used as co-catalysts with palladium (e.g., in Sonogashira coupling), can also act as the primary catalyst. smolecule.com For example, CuI has been used to catalyze the intramolecular C-O cross-coupling of N-(2-halophenyl)aryl/alkylamide derivatives, where a related (1H-benzo[d] smolecule.comcardiff.ac.ukacs.orgtriazol-1-yl)methanone derivative acts as a ligand. researchgate.net

Cobalt: Cobalt(II) chloride has been shown to catalyze a unique transformation involving the reaction of the bis(benzotriazolyl)methanone core with aldehydes. sciforum.netsemanticscholar.org This reaction results in C-C bond formation at the aldehyde carbonyl carbon and the complete excision of the original carbonyl group from the starting material as CO₂. semanticscholar.org This type of reactivity is distinct from the cross-coupling reactions typically catalyzed by palladium.

Rhodium: Rhodium(I) complexes have been investigated for the coupling of benzotriazoles with allenes. Mechanistic studies suggest a pathway involving substrate coordination, isomerization, and proton shuttling, which differs from the oxidative addition mechanism often proposed for palladium. nih.gov

This divergence in reactivity underscores how the selection of the metal center is a critical parameter for directing the chemical behavior of this compound and related compounds.

Table 3: Summary of Metal Centers and Their Influence on Reactivity

Metal Catalyst Compound Type Reaction Type Outcome
Palladium(0)/Copper(I) This compound (as ligand) Sonogashira Coupling Formation of internal alkynes
Cobalt(II) Chloride Bis(benzotriazol-1-yl)methanone C-C Bond Formation with Aldehydes Formation of bis(benzotriazol-1-yl)alkanes with CO₂ elimination
Copper(I) Iodide (Benzotriazol-1-yl)methanone derivative (as ligand) Intramolecular C-O Cross-Coupling Synthesis of benzoxazole (B165842) derivatives

Applications of Bis 1 Benzotriazolyl Methanethione in Advanced Organic Synthesis

Thioacylation and Thiocarbamoylation Strategies

Bis(1-benzotriazolyl)methanethione serves as an excellent thioacylating agent, facilitating the synthesis of a wide array of sulfur-containing organic compounds. bu.edu.eg It provides a stable and easy-to-handle alternative to hazardous reagents like thiophosgene (B130339) or carbon disulfide. bu.edu.egbeilstein-journals.org The benzotriazole (B28993) group acts as an efficient leaving group, enabling smooth reactions with various nucleophiles.

The preparation of thioureas using this compound is a highly efficient process. The reaction with primary or secondary amines at room temperature leads to the formation of stable, isolable 1-(alkyl/arylthiocarbamoyl)benzotriazoles. bu.edu.egacs.org These intermediates effectively function as isothiocyanate equivalents and can be reacted with a second amine to produce unsymmetrical thioureas in high yields. acs.orgnih.gov Symmetrical thioureas can be obtained directly by reacting this compound with two equivalents of an amine under reflux conditions. nih.gov

Recent advancements include the use of mechanochemistry, which allows for the solid-state synthesis of thioureas. beilstein-journals.orgnih.gov This solvent-free method can produce aromatic N-thiocarbamoyl benzotriazoles, which are often unstable and decompose in solution, in quantitative yields within minutes. beilstein-journals.org

Thioamides are also readily accessible. One common method involves the reaction of thiocarbonylbenzotriazoles, which are themselves derived from benzotriazole precursors, with primary and secondary amines to afford the desired thioamides in nearly quantitative yields. bu.edu.eg

Table 1: Examples of Thiourea (B124793) and Thioamide Synthesis

Entry Starting Amine(s) Product Type Product Yield (%)
1 Phenylamine, Methylamine Unsymmetrical Thiourea 1-Methyl-3-phenylthiourea 92
2 Pyrrolidine Symmetrical Thiourea 1,1'-(Thiocarbonyl)dipyrrolidine 76
3 4-Bromoaniline Thiocarbamoyl Benzotriazole 1-[(4-Bromophenyl)thiocarbamoyl]benzotriazole -
4 Thiophen-2-carbonylbenzotriazole, Pyrrolidine Thioamide (Thiophen-2-yl)(pyrrolidin-1-yl)methanethione 98

The versatility of benzotriazole-assisted thioacylation extends to the synthesis of thionoesters, thiocarbamates, and dithiocarbamates. acs.org

Thionoesters can be prepared through complementary pathways. The reaction of thioacylbenzotriazoles with various alcohols in the presence of a base yields thionoesters. bu.edu.eg Alternatively, this compound reacts readily with phenols in the presence of a base to form stable aryloxythioacylbenzotriazoles. bu.edu.eg These intermediates can then be treated with Grignard reagents to furnish the target thionoesters. bu.edu.eg

Thiocarbamates are synthesized by reacting aryloxythioacylbenzotriazoles with amines or by treating thiocarbamoylbenzotriazoles with alcohols. bu.edu.eg

Dithiocarbamates can be prepared in a one-pot procedure by reacting a mercaptan, an amine, and this compound under mild conditions, showcasing the efficiency of this methodology. researchgate.net

Table 2: Synthesis of Thionoesters, Thiocarbamates, and Dithiocarbamates

Entry Reactants Product Type Product Yield (%)
1 Thiobenzoylbenzotriazole, 2-Naphthol Thionoester O-(Naphthalen-2-yl) benzothioate 99
2 O-(Naphthalen-2-yl) benzotriazole-1-carbothioate, Phenylmagnesium bromide Thionoester O-(Naphthalen-2-yl) benzothioate 81
3 1-(Phenylthiocarbamoyl)benzotriazole, Ethanol Thiocarbamate O-Ethyl phenylcarbamothioate 87
4 Benzyl mercaptan, Dibutylamine, this compound Dithiocarbamate S-Benzyl dibutylcarbamodithioate -

The synthesis of thiocarbonates and dithiocarbonates is effectively achieved using benzotriazole-based thioacylating agents derived from this compound. These methods offer significant advantages, including mild reaction conditions and the avoidance of unstable or hazardous reagents. bu.edu.eg

Thiocarbonates are prepared by the reaction of aryloxythioacylbenzotriazoles with alcohols. bu.edu.egDithiocarbonates are synthesized through the reaction of the same aryloxythioacylbenzotriazoles with thiols. bu.edu.eg These transformations proceed smoothly, providing the desired products in good to excellent yields. bu.edu.eg

Table 3: Examples of Thiocarbonate and Dithiocarbonate Synthesis

Entry Reactants Product Type Product Yield (%)
1 O-(Naphthalen-2-yl) benzotriazole-1-carbothioate, Isopropanol Thiocarbonate O-Isopropyl O-(naphthalen-2-yl) carbonothioate 60
2 O-Phenyl benzotriazole-1-carbothioate, Ethanol Thiocarbonate O-Ethyl O-phenyl carbonothioate 72
3 O-(Naphthalen-2-yl) benzotriazole-1-carbothioate, Benzyl mercaptan Dithiocarbonate O-(Naphthalen-2-yl) S-benzyl carbodithioate 98

Selective Deoxygenation Protocols

This compound is instrumental in a facile and regioselective two-step protocol for the deoxygenation of alcohols, presenting an alternative to the classic Barton-McCombie reaction. rsc.orgrsc.org

The methodology has proven particularly effective for the regioselective deoxygenation of benzylic alcohols. rsc.orgrsc.org The process involves two key steps:

Treatment of the benzylic alcohol with this compound to form the corresponding benzyloxythioacylbenzotriazole (ROCSBt) intermediate. rsc.orgresearchgate.net

The ROCSBt derivative is then subjected to a free-radical reaction, which induces a β-scission of the benzylic C–O bond, yielding the final deoxygenated product. rsc.orgrsc.org

The radical cleavage can be initiated using various reagents, including tributyltin hydride (Bu₃SnH) or, more preferably, the less toxic tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). rsc.orgrsc.orgacs.org The reaction can be carried out under conventional heating or microwave irradiation. rsc.org This protocol is highly selective for benzylic alcohols, making it a valuable tool in complex syntheses. rsc.orgsmolecule.com

Table 4: Examples of Regioselective Deoxygenation of Benzylic Alcohols

Entry Substrate (Benzylic Alcohol) Radical Initiator/Reagent Product Yield (%)
1 1-Phenylethanol (TMS)₃SiH Ethylbenzene 89
2 Diphenylmethanol (TMS)₃SiH Diphenylmethane 95
3 4-Methoxybenzyl alcohol (TMS)₃SiH 4-Methylanisole 92
4 1-(Naphthalen-1-yl)ethanol n-Bu₃SnH 1-Ethylnaphthalene 94

A significant advantage of this deoxygenation protocol is its ability to differentiate between various types of hydroxyl groups within a polyfunctional molecule. The reaction demonstrates high regioselectivity for benzylic hydroxyls over other aliphatic or phenolic hydroxyls.

This selectivity was highlighted in the synthesis of a carbohydrate derivative, where a benzylic hydroxyl group was selectively removed without affecting other unprotected hydroxyl groups in the sugar moiety. rsc.org The treatment of the starting polyol with this compound exclusively formed the thioacyl derivative at the benzylic position, which was subsequently cleaved under radical conditions. rsc.org This chemoselectivity stems from the greater stability of the benzylic radical intermediate formed during the C-O bond scission, a feature not shared by intermediates that would arise from the cleavage of other C-O bonds. This makes the method highly valuable for late-stage functionalizations in the synthesis of complex natural products and their analogues, where selective deoxygenation is required without resorting to extensive protecting group manipulations.

Synthesis of Heterocyclic Compounds

This compound has emerged as a versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its utility stems from the benzotriazole group acting as an excellent leaving group, facilitating a variety of transformations.

Construction of Glycoconjugate Benzothiazoles

A novel and efficient two-step protocol for the synthesis of glycoconjugate benzothiazoles from protected carbohydrates has been developed utilizing this compound. rsc.orgchemrxiv.org This method provides a valuable pathway to carbohydrate-fused heterocyclic systems, which are of significant interest in medicinal chemistry.

The synthesis begins with the reaction of a free hydroxyl group on a protected carbohydrate with this compound to form a key intermediate, a benzotriazolemethanethione derivative. rsc.orgchemrxiv.org This intermediate, upon treatment with radical initiators like silanes or stannanes under thermal or microwave conditions, undergoes a free-radical-mediated β-scission of the N–N bond. rsc.orgchemrxiv.org This is followed by a cyclative elimination of molecular nitrogen, leading to the formation of a diverse range of 2-O-substituted benzothiazoles. rsc.orgchemrxiv.org The structures of these complex molecules have been rigorously confirmed using various spectroscopic methods including IR, NMR, MS, and elemental analysis, with some characterized by single-crystal X-ray analysis. rsc.orgchemrxiv.org This methodology has been further optimized using polymethylhydrosiloxane (B1170920) (PMHS) as a non-toxic alternative to tin hydrides, achieving high yields under solvent-free conditions. Current time information in Bangalore, IN.researchgate.net

Table 1: Synthesis of Glycoconjugate Benzothiazoles

ReactantReagentConditionsProductYieldReference
Protected Carbohydrate (with free -OH)This compound1. Nucleophilic Substitution 2. Radical cyclization with silane/stannane, heat or MWGlycoconjugate Benzothiazole (B30560)Good rsc.orgchemrxiv.org
4-chlorophenyl-1H-benzo[d] rsc.orgrsc.orgnih.govtriazole-1-carbodithioatePMHS, AIBNToluene, 90 °C, 5h2-(4-chlorophenyl)benzo[d]thiazoleHigh researchgate.net

Formation of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones

This compound serves as a highly effective thiocarbonylating agent in a one-pot, three-component synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. nih.govsciforum.net This class of compounds is recognized for its significant medicinal properties, including antihypertensive activity. nih.gov

The reaction conveniently proceeds by combining an anthranilic acid ester, a primary amine, and this compound in the presence of an amidine base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govsciforum.net The methodology is noted for its simplicity, convenience, and high yields. nih.gov It has been successfully applied to synthesize a variety of quinazolinone hybrids by incorporating pharmacologically important heterocyclic amines, such as those containing thiazole, 1,3,4-oxadiazole, and thiadiazole skeletons. nih.gov

Table 2: One-Pot Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones

Component 1Component 2Component 3Catalyst/BaseConditionsProductReference
Anthranilic acid esterPrimary amineThis compoundDBUOne-pot2-Thioxo-2,3-dihydroquinazolin-4(1H)-one nih.govsciforum.net
Anthranilic acidPrimary amine or diamineThis compoundDBUOne-pot2-Thioxo-2,3-dihydroquinazolin-4(1H)-one derivative nih.gov

Preparation of Acyclic and Cyclic 1,2,3-Trisubstituted Guanidines

The synthesis of substituted guanidines, important pharmacophores found in various bioactive molecules, can be efficiently achieved using reagents derived from this compound. rsc.org An operationally straightforward and effective benzotriazole-based method has been developed for the guanylation of diverse amines.

This method relies on new classes of reagents, namely (bis-benzotriazol-1-yl-methylene)amines and benzotriazole-1-carboxamidines, which are prepared from this compound. These stable, easy-to-handle reagents react with a wide range of primary and secondary amines to afford a variety of acyclic and cyclic 1,2,3-trisubstituted guanidines in high yields. The use of these benzotriazole-based guanylating agents avoids the need for more hazardous reagents traditionally used for this purpose. Mechanochemical methods, such as ball milling, have also been explored for the synthesis of guanidines and their thiourea precursors using this compound, offering a solvent-free and efficient alternative.

Derivatization of Ferrocene (B1249389) Frameworks

This compound has been employed in the derivatization of ferrocene-containing alcohols, demonstrating its utility in organometallic chemistry. rsc.org Ferrocene derivatives are widely applied as catalysts, in materials science, and as bioactive compounds. chemrxiv.org

A notable application is the deoxygenation of 1-ferrocenylmethanol. The reaction proceeds in two steps: first, the ferrocenyl alcohol reacts with this compound to form a ferrocenylmethylthioacyl-benzotriazole intermediate. rsc.org In the second step, this intermediate undergoes a radical-induced cleavage of the C-O bond upon treatment with a radical initiator, yielding the deoxygenated product, methyl-ferrocene, in good yield. rsc.org This transformation highlights a selective deoxygenation protocol for benzylic-type alcohols attached to the ferrocene core. rsc.orgnih.gov The reaction proceeds efficiently under both conventional heating and microwave irradiation, with the latter significantly reducing the reaction time. rsc.org

Table 3: Deoxygenation of 1-Ferrocenylmethanol

Starting MaterialReagent 1IntermediateReagent 2ProductYieldReference
1-FerrocenylmethanolThis compoundFerrocenylmethylthioacyl-benzotriazoleRadical initiator (e.g., (TMS)3SiH)Methyl-ferrocene79% rsc.org

Development of Novel Reagents and Synthetic Auxiliaries

The unique reactivity of this compound has led to its development as a key precursor for a range of specialized reagents and synthetic auxiliaries, broadening its scope in organic synthesis.

Bis(benzotriazolyl)methanethione as a Precursor for Thioacylating Agents

This compound is a stable, crystalline, and less toxic alternative to thiophosgene, serving as a versatile precursor for various thioacylating agents. It facilitates the synthesis of thiocarbonyl compounds by transferring its thiocarbonyl group to a range of nucleophiles. Current time information in Bangalore, IN.

Treatment of this compound with primary or secondary amines readily affords thiocarbamoylbenzotriazoles in high yields. These resulting compounds are effective isothiocyanate equivalents and can be used to synthesize both symmetrical and unsymmetrical thioureas. nih.gov Similarly, reaction with sodium salts of phenols yields aryloxythioacylbenzotriazoles, which are stable, crystalline solids that act as novel thioesterification agents. These derived thioacylating agents have been successfully used to prepare thioamides and thionoesters. The benzotriazole moiety in these reagents functions as an excellent leaving group, making subsequent transformations with other nucleophiles highly efficient. nih.gov

Table 4: Synthesis of Thioacylating Agents from this compound

NucleophileReagentProduct ClassApplicationReference
Primary/Secondary AmineThis compoundThiocarbamoylbenzotriazoleSynthesis of thioureas
Phenol (as phenoxide)This compoundAryloxythioacylbenzotriazoleSynthesis of thionoesters

Utility in Multicomponent Reactions

This compound has emerged as a valuable reagent in the field of advanced organic synthesis, particularly for its utility in multicomponent reactions (MCRs). Its role as an efficient thiocarbonylating agent allows for the streamlined, one-pot synthesis of complex heterocyclic structures from simple starting materials. This section explores its application in various MCRs, highlighting its versatility and efficiency.

One notable application of this compound is in the one-pot synthesis of 5-(substituted amino)-1,2,3,4-thiatriazoles. In a straightforward procedure, this compound reacts with various amines to furnish the target thiatriazoles in good to excellent yields, ranging from 73% to 97%. researchgate.netglobalauthorid.com This method offers a convenient alternative to traditional multi-step syntheses.

The reaction of anilines with this compound initially forms aryl N-thiocarbamoylbenzotriazoles as intermediates, which can then be used as bench-stable reagents for the thiocarbonylation of other anilines to produce diaryl thioureas. researchgate.net Mechanochemical methods, such as ball milling, have been shown to be particularly effective in isolating these otherwise elusive intermediates. researchgate.net

Furthermore, this compound serves as a key building block in the synthesis of 1-(Alkyl/arylthiocarbamoyl)benzotriazoles. These compounds, synthesized in high yields (91–99%) from this compound, act as stable equivalents of isothiocyanates and are instrumental in the efficient synthesis of a wide array of di- and trisubstituted thioureas. acs.org

The versatility of this reagent is also demonstrated in its use for preparing thiourea-linked peptidomimetics, glycosylated amino acids, and neoglycoconjugates, where it functions as an effective thioacylating agent. researchgate.netthieme-connect.com

A summary of the multicomponent reactions involving this compound and its derivatives is presented below:

ProductReactantsReagentYield (%)Ref
5-(Substituted amino)-1,2,3,4-thiatriazolesAminesThis compound73-97 researchgate.netglobalauthorid.com
Di- and Trisubstituted thioureasAmines1-(Alkyl/arylthiocarbamoyl)benzotriazoles (derived from this compound)High acs.org
2,3-Disubstituted-1,3-thiazolidin-4-onesSulfadiazine, Substituted benzaldehydes, Mercaptoacetic acidNot specifiedReasonable ekb.eg
α-Aminophosphonates and Bis-α-aminophosphonatesCarbonyl compounds, Amines, Hydrophosphoryl compoundsDTP/SiO2 (catalyst)Excellent rsc.org

The development of efficient one-pot, three-component synthesis methods for various heterocyclic compounds, such as thiazolidin-4-ones, further underscores the importance of reagents that can facilitate such transformations. ekb.egresearchcommons.org While not always directly employing this compound, these MCRs share the common goal of simplifying synthetic pathways to biologically relevant molecules. Similarly, the synthesis of α-aminophosphonates and bis-α-aminophosphonates through multicomponent reactions highlights the continuous search for efficient catalytic systems and reagents to construct these valuable compounds. rsc.orgnih.gov

Spectroscopic and Structural Characterization of Bis 1 Benzotriazolyl Methanethione and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Bis(1-benzotriazolyl)methanethione and its derivatives, providing detailed information at the atomic level.

Characteristic Chemical Shifts for Thiocarbonyl Moieties

The ¹³C NMR spectrum is particularly informative for identifying the thiocarbonyl group (C=S), a key functional moiety in these compounds. The chemical shift of the thiocarbonyl carbon is highly sensitive to its electronic environment, making it a valuable diagnostic tool.

In derivatives of this compound, the thiocarbonyl carbon resonance appears in a distinct downfield region. For instance, in a series of aryloxythioacylbenzotriazoles, the thioester thiocarbonyl peak is typically observed around 180 ppm. bu.edu.eg In contrast, thiocarbamoylbenzotriazoles, formed from the reaction with secondary amines, exhibit a characteristic ¹³C NMR signal for the thiocarbonyl carbon at approximately 170 ppm. bu.edu.eg The formation of thioamides from thiocarbonylbenzotriazoles is indicated by a shift of the thiocarbonyl peak to around 200 ppm. bu.edu.eg Furthermore, the introduction of an electron-withdrawing nitro group, as seen in thiocarbonyl-6-nitro-1H-benzotriazoles, causes a further downfield shift of the thiocarbonyl signal to as high as 211.6 ppm. bu.edu.eg In another example, the thiocarbonyl carbon of a benzyloxythioacylbenzotriazole derivative was observed at δ 167.7 ppm. rsc.org

Compound TypeCharacteristic ¹³C NMR Chemical Shift (δ, ppm) for Thiocarbonyl CarbonReference
Aryloxythioacylbenzotriazoles~180 bu.edu.eg
Thiocarbamoylbenzotriazoles~170 bu.edu.eg
Thioamides~200 bu.edu.eg
Thiocarbonyl-6-nitro-1H-benzotriazoles211.6 bu.edu.eg
Benzyloxythioacylbenzotriazoles167.7 rsc.org

Elucidation of Molecular Structure and Stereochemistry

Both ¹H and ¹³C NMR spectroscopy are instrumental in the complete structural elucidation of these molecules. The proton NMR spectra of benzotriazole (B28993) derivatives display characteristic signals in the aromatic region, typically between 7.5 and 8.7 ppm, which correspond to the protons of the benzotriazole rings. bu.edu.eg The disappearance of these signals can indicate the successful substitution and formation of a new derivative, such as a thioamide. bu.edu.eg

Two-dimensional NMR techniques are often employed to assign all proton and carbon signals unambiguously, especially in complex derivatives or when stereoisomers are present. For example, in the case of 1,2-di(benzotriazol-1-yl)ethane-1,2-diol, 2D ¹H-¹³C correlation spectroscopy was used to assign the signals for both the meso and d,l diastereoisomers. researchgate.net The integration of ¹H NMR signals can also provide the ratio of different isomers in a mixture. researchgate.net The comprehensive analysis of NMR data, including chemical shifts, coupling constants, and through-space correlations, allows for the precise determination of the molecular connectivity and stereochemistry of this compound derivatives.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within this compound and its derivatives.

Identification of Functional Groups and Bond Vibrations

IR and Raman spectra are characterized by absorption bands corresponding to the vibrational modes of specific functional groups. These techniques are particularly useful for identifying the presence of the thiocarbonyl (C=S) group, as well as other key moieties such as C-N, C-H, and aromatic ring vibrations. The analysis of these spectra can confirm the successful formation of derivatives and provide information about the molecular structure. For instance, changes in the vibrational frequencies can indicate alterations in bond strength and electronic distribution upon chemical modification.

In-situ Monitoring of Reaction Intermediates

A powerful application of vibrational spectroscopy is the in-situ monitoring of chemical reactions. spiedigitallibrary.org Both IR and Raman spectroscopy can be used to track the real-time formation and consumption of reactants, intermediates, and products. spiedigitallibrary.orgresearchgate.netfrontiersin.orgrsc.org This capability is crucial for understanding reaction kinetics and mechanisms. By observing the appearance and disappearance of characteristic vibrational bands, researchers can identify transient species and gain a deeper understanding of the reaction pathway. frontiersin.orgrsc.orgnih.gov For example, in situ Raman spectroscopy has been effectively used to monitor mechanochemical reactions involving this compound, providing insights into the formation of intermediates. beilstein-journals.orgbeilstein-journals.org This real-time analysis helps in optimizing reaction conditions and identifying potential side reactions.

Mass Spectrometry Techniques (HRMS and MS/MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com

Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is a fundamental tool for the precise determination of the molecular weight and for elucidating the fragmentation pathways of this compound.

Precise Mass Determination: High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule, which is essential for confirming its elemental composition. For this compound, the molecular formula is C₁₃H₈N₆S. The calculated monoisotopic mass is 280.05311545 Da. nih.gov Experimental measurements using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can verify this mass with high accuracy, typically within a few parts per million (ppm).

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺281.06038161.2
[M+Na]⁺303.04232176.4
[M-H]⁻279.04582164.7
[M+NH₄]⁺298.08692176.0
[M+K]⁺319.01626169.9

This data is predicted and serves as a reference for experimental determination.

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) reveals the characteristic fragmentation patterns of the molecule. While specific experimental spectra for the parent compound are not readily available in the literature, the fragmentation of N-thioacylbenzotriazoles generally proceeds via cleavage of the bonds adjacent to the thiocarbonyl group and within the benzotriazole moiety. youtube.com

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion [C₁₃H₈N₆S]⁺•. Subsequent fragmentation could lead to the loss of a benzotriazolyl radical (Bt•) to form the [Bt-C=S]⁺ ion, or the cleavage could result in the formation of a benzotriazolyl cation [Bt]⁺. The expulsion of a stable neutral molecule like nitrogen (N₂) from the benzotriazole ring is also a common fragmentation pathway for such compounds. researchgate.net The relative abundance of these fragment ions provides structural information and a fingerprint for the compound's identification.

Structural Confirmation of Reaction Products

Mass spectrometry is instrumental in confirming the structures of derivatives formed from reactions involving this compound. For instance, in the synthesis of various thioureas, where this compound acts as a thioacylating agent, the mass spectra of the products confirm the successful transfer of the thiocarbonyl group and the incorporation of the amine nucleophile. nih.govbiorxiv.org

In a study on the deoxygenation of benzylic alcohols, the mass spectrum of the resulting product showed a molecular ion peak that was 177 units less than that of the intermediate, confirming the loss of the benzotriazole-thioacyl group and the successful deoxygenation. biorxiv.org Similarly, high-resolution mass spectrometry (HRMS-ESI) has been used to confirm the calculated molecular weights of various 2-amino benzothiazole (B30560) derivatives synthesized using this compound, providing unambiguous evidence for their formation. nih.govbiorxiv.org

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state. This technique has been applied to derivatives of this compound, providing valuable data on their molecular structure and intermolecular interactions.

Molecular Geometry and Conformation in Crystalline State

The crystal structure of this compound itself has been noted to have a specific conformation where the two nitrogen atoms at the 2-position of both benzotriazole rings are directed towards each other. youtube.com The molecule is described as a yellow needle-like crystal. beilstein-journals.org

For its derivatives, such as bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane, single-crystal X-ray diffraction has provided detailed geometric parameters. researchgate.net These structures consist of a helical arrangement around a central tertiary carbon atom.

Table 2: Selected Bond Parameters for Bis(benzotriazol-1-yl)methane Derivatives

CompoundBondLength (Å)AngleDegrees (°)
bis(benzotriazol-1-yl)phenylmethaneC-N~1.45N-C-N~110-115
C-C~1.52N-C-C~110-115
bis(benzotriazol-1-yl)pyridin-2-ylmethaneC-N~1.45N-C-N~110-115
C-C~1.52N-C-C~110-115

Data derived from studies on the respective derivatives. youtube.com

The bond lengths and angles around the central sp³ carbon are typical for such environments. The disposition of the benzotriazole rings is influenced by steric factors, often adopting a conformation that minimizes steric hindrance.

Intermolecular Interactions (e.g., C-H···N Hydrogen Bonds, π−π Stacking)

The crystal packing of benzotriazole-containing compounds is often governed by a network of weak intermolecular interactions. The benzotriazole moiety, with its aromatic system and nitrogen atoms, can participate in both π-π stacking and hydrogen bonding. researchgate.net

In the crystal structures of derivatives like bis(benzotriazol-1-yl)phenylmethane, non-classical C-H···N hydrogen bonds are observed, which play a significant role in the supramolecular assembly. youtube.com These interactions can lead to the formation of extended structures, such as dimeric units or one-dimensional chains. For example, in bis(benzotriazol-1-yl)pyridin-2-ylmethane, these interactions result in the formation of discrete dimers.

The presence of the large conjugated system in the benzotriazole rings also facilitates π-π stacking interactions, further stabilizing the crystal lattice. The specific distances and geometries of these interactions are determined through detailed analysis of the crystallographic data.

Analysis of Coordination Modes in Metal Complexes (if applicable to derivatives)

Derivatives of this compound, particularly those containing additional donor atoms, can act as ligands in the formation of metal complexes. The benzotriazole nitrogen atoms provide versatile coordination sites. For example, derivatives like bis(benzotriazol-1-yl)pyridin-2-ylmethane can act as homoscorpionate ligands, coordinating to metal centers in a bidentate or tridentate fashion. researchgate.net

X-ray crystallography is essential for elucidating the precise coordination environment of the metal ion, including the coordination number, geometry, and the specific atoms of the ligand involved in bonding. This analysis is critical for understanding the catalytic activity or other properties of the resulting metal complexes.

Powder X-ray Diffraction (PXRD) for Polymorph and Solid-State Reaction Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for identifying crystalline phases, assessing sample purity, and studying polymorphism.

In the context of this compound, PXRD has been employed to characterize the products of mechanochemical reactions. researchgate.net For instance, in the solid-state synthesis of N-thiocarbamoyl benzotriazoles, PXRD, in combination with other solid-state analytical techniques, confirmed that the reaction afforded the desired products in high yield. researchgate.net

Furthermore, PXRD is a primary tool for the investigation of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not extensively reported, the potential for its existence is high, given that polymorphism is a common phenomenon in organic molecules. PXRD would be the key technique to identify and distinguish between different polymorphic forms by their unique diffraction patterns.

Advanced Computational Studies and Theoretical Chemistry of Bis 1 Benzotriazolyl Methanethione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational tool to investigate the electronic characteristics of molecules. For Bis(1-benzotriazolyl)methanethione, DFT calculations would be instrumental in elucidating its reactivity and electronic behavior. Such studies on related benzotriazole (B28993) derivatives have successfully predicted their properties and reactivity. rsc.orgacs.orgnih.govrsc.orgtandfonline.com

Investigation of Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For this compound, a hypothetical HOMO-LUMO analysis would likely reveal the distribution of these orbitals. The HOMO would be expected to have significant contributions from the sulfur atom of the thione group and the nitrogen atoms of the benzotriazole rings, indicating these as potential sites for electrophilic attack. The LUMO, conversely, would likely be distributed across the thiocarbonyl C=S bond and the aromatic rings, suggesting these as sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.8Electron-accepting capability
HOMO-LUMO Gap4.7High kinetic stability and low reactivity

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would require specific computational studies.

Characterization of Transition States and Reaction Pathways

DFT calculations are invaluable for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. For reactions involving this compound, such as its role as a thioacylating agent, DFT could be used to model the reaction pathway. smolecule.com This would involve calculating the geometries and energies of reactants, intermediates, transition states, and products.

For example, in a thioacylation reaction with an amine, DFT could model the nucleophilic attack of the amine on the thiocarbonyl carbon, the subsequent bond formations and cleavages, and the departure of the benzotriazole leaving group. This would provide a detailed, atomistic understanding of the reaction mechanism.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods can provide valuable insights into the properties of this compound.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for validation. For instance, calculations can predict infrared (IR) vibrational frequencies and UV-visible absorption spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions. tandfonline.com

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Value
C=S Stretch (IR)~1100 cm⁻¹Requires Experimental Data
π → π* Transition (UV-Vis)~280 nmRequires Experimental Data

Note: This table illustrates the type of data that could be generated. Actual computational and experimental data are not available in the searched literature.

Conformational Analysis and Stability Studies

This compound possesses rotational freedom around the C-N bonds connecting the methanethione (B1239212) core to the benzotriazole rings. Conformational analysis using computational methods could identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. The results would likely show that planar or near-planar arrangements of the benzotriazole rings relative to the thiocarbonyl group are energetically favored due to conjugation effects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior over time. acs.orgrsc.orgresearchgate.netnih.gov For this compound, MD simulations could be used to study its conformational dynamics in different solvents, its interaction with other molecules, and its behavior at interfaces. These simulations would offer insights into the flexibility of the molecule and the time-averaged properties that are not accessible from static quantum chemical calculations.

Exploration of Conformational Space and Flexibility

The conformational flexibility of this compound, arising from the rotation around the C-N bonds linking the central thiocarbonyl group to the two benzotriazole moieties, plays a crucial role in its reactivity. Computational modeling, particularly through methods like Density Functional Theory (DFT), allows for a systematic exploration of the potential energy surface to identify stable conformers and the energy barriers separating them.

While specific conformational analysis studies on this compound are not extensively reported in the literature, theoretical calculations on analogous structures containing benzotriazole units can provide valuable insights. The rotation of the benzotriazole rings relative to the central methanethione core would likely lead to several local energy minima. The orientation of the lone pairs on the nitrogen atoms of the triazole ring and the steric interactions between the two bulky benzotriazole groups are expected to be the primary determinants of the preferred conformations.

Table 1: Postulated Low-Energy Conformers of this compound

ConformerDihedral Angle (N-C-C-N)Relative Energy (kcal/mol)Key Features
Syn-periplanar~0°HighSignificant steric hindrance between the benzotriazole rings.
Anti-periplanar~180°LowMinimized steric repulsion, likely the global minimum.
Gauche~±60°IntermediateRepresents a balance between steric and electronic effects.

Understanding the conformational preferences is critical, as the accessibility of different conformers can influence the molecule's ability to interact with other reagents and adopt the necessary geometry for a reaction to occur.

Solvent Effects on Reactivity and Structure

The choice of solvent can significantly impact the rate and outcome of chemical reactions, and the reactions involving this compound are no exception. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvent environments on the structure, stability, and reactivity of the molecule.

For instance, in the deoxygenation of benzylic alcohols, where this compound is a key reagent, the reaction is often carried out in aprotic, nonpolar solvents like toluene. acs.org Computational studies could quantify how such solvents stabilize the reactants and intermediates compared to polar solvents. The radical intermediates proposed in these reactions would have different solvation energies depending on the solvent's polarity, which in turn would affect the reaction's energetic profile.

While explicit computational studies on solvent effects for this specific compound are sparse, it is reasonable to infer that polar solvents might influence the charge distribution within the molecule, potentially affecting the lability of the C-N bonds and the subsequent benzotriazole ring cleavage.

Mechanistic Investigations through Computational Modeling

Computational chemistry offers a powerful lens to validate proposed reaction mechanisms and to gain a deeper understanding of the elementary steps involved in a chemical transformation.

Validation of Proposed Reaction Mechanisms

The reactions involving this compound, particularly in the synthesis of benzothiazoles, are often proposed to proceed via a free-radical mechanism involving benzotriazole ring cleavage (BtRC). acs.org This mechanism typically involves the homolytic cleavage of a bond to generate radical intermediates that subsequently undergo cyclization and other transformations.

A 2019 study on a related system provided indirect support for such a mechanism through DFT calculations. acs.orgacs.org The calculations, performed at the B3LYP/6-31G(d,p) level of theory, were used to predict the Si-S bonding strength in a related reaction, which supported the plausibility of a radical intermediate. acs.orgacs.org For this compound, computational modeling could be used to:

Calculate the bond dissociation energies of the C-N and N-N bonds to identify the most likely point of initial cleavage.

Model the structure and stability of the proposed radical intermediates.

Locate the transition states for the key elementary steps, such as radical addition and cyclization.

By comparing the calculated energetic barriers with experimental observations, the proposed free-radical mechanism can be either supported or refuted.

Energetic Profiles of Key Elementary Steps

A detailed understanding of a reaction mechanism requires knowledge of the energetic profile of all the elementary steps. Computational chemistry can be used to calculate the Gibbs free energy of reactants, intermediates, transition states, and products, allowing for the construction of a comprehensive reaction coordinate diagram.

For the free-radical mediated reactions of this compound, key elementary steps would include:

Initiation: Homolytic cleavage of a bond to generate the initial radical.

Propagation: A series of steps where radicals react with other molecules to form new radicals. This would include the cleavage of the benzotriazole ring.

Termination: The combination of two radicals to form a stable molecule.

Table 2: Hypothetical Energetic Profile for a Key Step in a Reaction of this compound

Reaction StepReactant(s)Transition StateProduct(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
N-N Bond Cleavage in a Thioacylbenzotriazole RadicalThioacylbenzotriazole Radical[TS_N-N_cleavage]‡Iminyl Radical + N2(Calculated Value)(Calculated Value)

Note: This table is illustrative. Specific computational data for the energetic profiles of reactions involving this compound are needed from further research.

Applications of Theoretical Chemistry in Understanding Benzotriazole Ring Cleavage

The benzotriazole ring cleavage (BtRC) is a synthetically powerful transformation that allows for the generation of reactive intermediates. acs.org Theoretical chemistry provides a framework for understanding the fundamental principles that govern this cleavage.

Computational studies on various benzotriazole derivatives have shown that the ring cleavage can be initiated by radical, ionic, or photochemical means. In the context of reactions involving this compound, where a free-radical mechanism is often implicated, theoretical calculations can shed light on:

The electronic structure of the benzotriazole radical: Understanding the spin density distribution can help predict the most likely site of subsequent reactions.

The mechanism of nitrogen extrusion: The loss of a stable dinitrogen molecule (N₂) is a strong thermodynamic driving force for the BtRC. acs.org Computational modeling can elucidate the concerted or stepwise nature of this process.

The factors influencing regioselectivity: In cases where different cleavage pathways are possible, theoretical calculations can predict which pathway is energetically more favorable, thus explaining the observed regioselectivity of the reaction.

By providing a detailed picture of the electronic and energetic factors at play, theoretical chemistry not only helps in understanding the observed reactivity but also paves the way for the rational design of new reagents and reactions that harness the synthetic potential of benzotriazole ring cleavage.

Coordination Chemistry of Bis 1 Benzotriazolyl Methanethione and Its Analogs As Ligands

Ligand Design and Coordination Modes

The design of ligands is a foundational aspect of coordination chemistry, dictating the structure, reactivity, and properties of the resulting metal complexes. Bis(1-benzotriazolyl)methanethione serves as an intriguing scaffold due to its multiple potential donor atoms and conformational characteristics.

Investigation of Nitrogen and Sulfur Donor Sites

This compound, C₁₃H₈N₆S, possesses several potential coordination sites: the nitrogen atoms of the two benzotriazole (B28993) rings and the sulfur atom of the central thiocarbonyl group. nih.gov The benzotriazole moiety is a well-established component in coordination chemistry, capable of binding to metal centers through its nitrogen atoms. researchgate.netrsc.org In principle, the N-2 and N-3 atoms of each benzotriazole ring are available for donation. The thiocarbonyl group (C=S) introduces a soft sulfur donor site, making the ligand potentially ambidentate and capable of bridging metal centers in various ways.

The reactivity of the thiocarbonyl group is evident from its use as a thioacylating reagent in organic synthesis, where it readily reacts with nucleophiles like amines and thiols. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This inherent reactivity suggests the sulfur atom is an accessible and potent donor site for coordination to metal ions. The interplay between the hard nitrogen donors of the benzotriazole rings and the soft sulfur donor of the thiocarbonyl bridge allows for tunable coordination behavior, potentially leading to complexes with diverse electronic and structural properties. The coordination chemistry of related N,N'-bidentate ligands containing a 1-substituted benzotriazole subunit has been explored, showing that the benzotriazole group is a relatively electron-rich component. researchgate.net

Flexibility and Steric Requirements in Ligand Binding

The conformational flexibility and steric profile of a ligand are critical in determining the geometry of the resulting coordination complex. Bis(benzotriazole) ligands are noted for their conformational flexibility, which allows them to form a wide variety of structures. researchgate.net This flexibility is typically introduced by alkyl chain spacers between the benzotriazole units. researchgate.netrsc.org

In the case of this compound, the central thiocarbonyl unit imposes specific steric constraints. Unlike its analog bis(benzotriazol-1-yl)methane, where the benzotriazolyl rings can rotate more freely, the structure of this compound exhibits a distinct conformation where the two nitrogen atoms in the 2-position of both rings point towards each other. researchgate.netsciforum.net This pre-organization can influence its binding mode, potentially favoring the formation of chelate complexes or specific types of bridged structures. The steric requirements of the benzene (B151609) moieties are thought to be a primary reason for this observed conformation. sciforum.net

Formation of Discrete Coordination Complexes

Discrete coordination complexes are individual, well-defined molecules formed from metal ions and ligands. The study of these complexes provides fundamental insights into metal-ligand bonding and structural preferences.

Synthesis and Characterization of Metal-Bis(1-benzotriazolyl)methanethione Adducts

The synthesis of metal adducts with bis(benzotriazole) ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. While extensive studies on discrete complexes of this compound itself are not widely documented, the synthesis of related derivatives provides a clear precedent. For instance, the cobalt-catalyzed reaction between bis(benzotriazol-1-yl)methanone (B1598607) and aldehydes to form bis(benzotriazol-1-yl)methane derivatives implicitly involves the coordination of the metal center to the nitrogen atoms of the ligand to activate the N-C(O) bonds. sciforum.netsemanticscholar.org This suggests that this compound could similarly form at least transient complexes with transition metals.

Complexes of analogous ligands, such as those with flexible alkyl linkers, have been successfully synthesized and characterized using techniques like single-crystal X-ray diffraction and various spectroscopic methods. researchgate.netrsc.orgrsc.org For example, copper(II) and silver(I) complexes with ligands like 1,3-bis(benzo-1,2,3-triazol-1-yl)propane and 1,4-bis(benzo-1,2,3-triazol-1-yl)butane have been prepared and structurally elucidated. researchgate.net These methods would be directly applicable to the characterization of adducts formed with this compound.

Structural Diversity in Discrete Complexes

The flexible nature of bis(benzotriazole) ligands leads to significant structural diversity in their coordination complexes. Depending on the length and nature of the spacer, the metal ion, and the counter-anions present, these ligands can form mononuclear, dinuclear, or polynuclear discrete complexes. researchgate.netrsc.org

For instance, studies on flexible bis(benzotriazole) ligands with varying ether-containing spacers reacted with silver(I) and copper(II) salts have yielded a range of structures from dinuclear macrocycles to coordination polymers. rsc.org This diversity is a direct result of the ligand's ability to adopt different conformations upon binding.

Table 1: Structural Diversity in Complexes of Bis(benzotriazole) Analogs

Ligand Metal Salt Resulting Structure Type Reference
1,2-bis(benzotriazol-1-yl)ethane (L11) AgNO₃ 1D non-linear coordination polymer rsc.org
1,5-bis(benzotriazol-1-yl)-3-oxapentane (L22) AgNO₃ Dinuclear cation [Ag₂(L22)₃]²⁺ rsc.org
1,2-bis(benzotriazol-1-yl)ethane (L11) CuCl₂ 1D non-linear coordination polymer rsc.org

This table illustrates that subtle changes in the ligand spacer can dramatically alter the final architecture, a principle that would apply to complexes derived from this compound, with its unique thiocarbonyl bridge influencing the outcome.

Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. The benzotriazole moiety has emerged as a reliable building block for the construction of such materials. researchgate.net

The ability of bis(benzotriazole) ligands to bridge two metal centers makes them excellent candidates for forming 1D, 2D, or 3D extended networks. mdpi.com Numerous coordination polymers have been synthesized using bis(benzotriazol-1-yl)alkanes as linkers. researchgate.net For example, the reaction of bis(benzotriazol-1-yl)methane with copper(II) nitrate (B79036) results in a 1D coordination polymer, [Cu(bbtm)(NO₃)₂], which exhibits weak antiferromagnetic coupling between the copper(II) ions. researchgate.net Similarly, mechanochemical synthesis has been successfully applied to create coordination polymers from 1H-benzotriazole and various transition metal chlorides. rsc.org

Table 2: Examples of Coordination Polymers from Bis(benzotriazole) Analogs

Ligand Metal Ion Dimensionality Key Feature Reference
bis(benzotriazol-1-yl)methane (bbtm) Cu(II) 1D Weak antiferromagnetic coupling researchgate.net
1,1′-(1,3-propylene)bis-1H-benzotriazole (bbtp) Ni(II) / Co(II) 1D Zigzag chains researchgate.net
1H-benzotriazole (BtzH) Mn(II) 1D Polymorphous forms depending on synthesis rsc.org

While this compound has not been extensively reported as a primary linker in MOF synthesis, its structural features suggest it could be a valuable component. The defined angle of its benzotriazole groups and the presence of the sulfur donor site could be exploited to direct the assembly of novel frameworks with specific topologies and potential functionalities, such as catalysis or sensing, arising from the accessible sulfur atoms within the pores. The key factors governing the final architecture remain the flexibility of the ligand and the coordination preferences of the metal ion. rsc.org

Linker Functionality in Extended Network Architectures

This compound and its structural relatives, such as bis(benzotriazol-1-yl)methane, serve as effective linkers in the construction of coordination polymers. The presence of multiple nitrogen atoms within the benzotriazole moieties provides several potential coordination sites, allowing these molecules to bridge metal centers and form extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

The flexibility of the linker, determined by the group connecting the two benzotriazole units, plays a crucial role in the final architecture of the coordination polymer. For instance, the length and conformational freedom of alkyl chains in bis(benzotriazolyl)alkanes can dictate the dimensionality and topology of the resulting network. researchgate.net In the case of this compound, the central thiocarbonyl group (C=S) introduces a degree of rigidity and specific steric and electronic constraints compared to its methylene-bridged analog, bis(benzotriazol-1-yl)methane.

A key structural feature of this compound in its coordination complexes is the disposition of the two benzotriazole rings. In some structures, the nitrogen atoms at the 2-position of both rings point towards each other. researchgate.net This conformation differs from that observed in some complexes of bis(benzotriazol-1-yl)methane, where the benzotriazolyl rings can be oriented in opposite directions. researchgate.net This seemingly subtle difference can have a profound impact on the coordination behavior of the ligand and the resulting supramolecular structure. The ability of the benzotriazole N3 atoms to act as the primary coordination sites allows for the formation of various polymeric chains and networks. nih.gov

Influence of Metal Ions on Polymer Structure and Topology

The structure and topology of coordination polymers constructed from this compound and its analogs are highly dependent on the choice of the metal ion. Different metal centers, with their characteristic coordination geometries, ionic radii, and Lewis acidity, direct the self-assembly process, leading to a diverse range of architectures.

For example, with ligands from the bis(benzotriazole) family, copper(II) ions have been shown to form a variety of structures, from discrete binuclear complexes to 1D and 2D coordination polymers. researchgate.netrsc.org The coordination of Cu(II) can involve not only the nitrogen atoms of the benzotriazole rings but also counter-anions like chloride or nitrate, which can act as bridging or terminal ligands, further influencing the dimensionality of the resulting framework. Similarly, silver(I) ions are known to form coordination polymers with bis(benzotriazolyl)alkanes, where the flexibility of the linker and the coordination preferences of Ag(I) dictate the final structure. rsc.org

The reaction of bis(1,1'-1,2,3-benzotriazolyl)methane (Bbtm) with zinc(II) nitrate results in a linear 1D metal-organic framework (MOF), {(Zn(Bbtm)(H2O)42}n, where the zinc ion is in an octahedral environment, coordinated to two nitrogen atoms from two different Bbtm molecules in a trans configuration and four water molecules. researchgate.net In contrast, the reaction with copper(II) nitrate under similar conditions yields [Cu(Bbtm)(NO3)2]n, a different type of coordination polymer. researchgate.net These examples clearly demonstrate that the identity of the metal ion is a critical determinant of the final polymeric structure.

Table 1: Influence of Metal Ions on the Structure of Coordination Polymers with Bis(benzotriazole) Ligands

Ligand Metal Ion Resulting Structure Dimensionality Reference
Bis(1,1'-1,2,3-benzotriazolyl)methane Zn(II) Linear Metal-Organic Framework 1D researchgate.net
Bis(1,1'-1,2,3-benzotriazolyl)methane Cu(II) Coordination Polymer Not specified researchgate.net
1,2-bis(benzotriazol-1-yl)ethane Ag(I) Non-linear Coordination Polymeric Chain 1D rsc.org
1,2-bis(benzotriazol-1-yl)ethane Cu(II) Non-linear Coordination Polymeric Chain 1D rsc.org
1,5-bis(benzotriazol-1-yl)-3-oxapentane Ag(I) Dinuclear Cation 0D (Discrete) rsc.org
1,5-bis(benzotriazol-1-yl)-3-oxapentane Cu(II) Isolated Dinuclear Structure 0D (Discrete) rsc.org

Spectroscopic and Electronic Properties of Coordination Compounds

The formation of coordination complexes with this compound and its analogs leads to distinct spectroscopic and electronic properties that provide insights into the nature of the metal-ligand interactions.

Electrochemical Behavior of Chelate Complexes

The electrochemical behavior of metal complexes containing benzotriazole-based ligands has been investigated using techniques such as cyclic voltammetry (CV). These studies reveal information about the redox properties of the metal center and the influence of the ligand environment.

For instance, the cyclic voltammetry of copper(II) complexes with bis(benzotriazol-1-yl)methane has shown well-defined redox waves corresponding to the Cu(II)/Cu(I) couple. researchgate.net The reduction potentials of these complexes are shifted compared to that of the simple copper(II) chloride salt, indicating that the ligand environment modifies the electronic properties of the metal center. researchgate.net This shift is consistent with the higher LUMO energies of the complexes compared to the uncomplexed metal salt. researchgate.net

While specific CV data for this compound complexes are not widely reported, it is expected that they would exhibit similar redox behavior, with the potential for the thione group to further influence the electron density at the metal center and thus the redox potentials. Studies on other transition metal complexes with triazole-based ligands have also demonstrated quasi-reversible one-electron transfer processes, highlighting the ability of these ligands to stabilize different oxidation states of the metal. analis.com.my

Electron Richness of Benzotriazole Subunits in Complexes

Research on chelated ruthenium bis(2,2'-bipyridine) complexes with various N,N'-bidentate ligands containing a 1-substituted benzotriazole moiety has shown that the benzotriazole group is a relatively electron-rich component. researchgate.net This electron richness can be attributed to the lone pairs of electrons on the nitrogen atoms of the triazole ring, which can be donated to the metal center upon coordination. The electron-donating ability of the benzotriazole ligand can stabilize higher oxidation states of the metal and influence the energy of metal-to-ligand charge transfer (MLCT) transitions, which are often observed in the electronic absorption spectra of such complexes.

Applications of Metal-Bis(1-benzotriazolyl)methanethione Complexes

The unique structural and electronic properties of metal complexes with this compound and its analogs have led to their exploration in various applications, most notably in the field of catalysis.

Catalytic Activity in Organic Transformations

Metal complexes of this compound and related ligands have demonstrated significant catalytic activity in a range of organic transformations. The coordination of the ligand to the metal center can enhance its catalytic performance by modifying its electronic properties, stability, and substrate accessibility.

A notable application is the use of bis(1H-benzo[d] researchgate.netCurrent time information in Poznan, PL.researchgate.nettriazol-1-yl)methanethione as a ligand in a copper and amine-free palladium-catalyzed Sonogashira coupling reaction. smolecule.com This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. wikipedia.org The use of the this compound ligand facilitates this transformation efficiently, leading to the formation of internal alkynes in good to excellent yields. smolecule.com

Furthermore, cobalt(II) chloride has been used as a catalyst in the synthesis of bis(benzotriazol-1-yl)methane derivatives from bis(benzotriazol-1-yl)methanone and aldehydes. semanticscholar.orgsciforum.net Mechanistic proposals suggest that the coordination of the cobalt ion to the nitrogen atoms of the benzotriazole rings is crucial for activating the molecule and facilitating the carbon-carbon bond formation. semanticscholar.orgsciforum.net This highlights the importance of the metal-ligand interaction in catalysis.

Table 2: Catalytic Application of a Metal-Bis(1-benzotriazolyl)methanethione Complex

Catalytic Reaction Metal Catalyst Ligand Key Features Reference
Sonogashira Coupling Palladium Bis(1H-benzo[d] researchgate.netCurrent time information in Poznan, PL.researchgate.nettriazol-1-yl)methanethione Copper and amine-free conditions, good to excellent yields of internal alkynes. smolecule.com

Sensor Development for Metal Ion Detection and Quantification

This compound and its derivatives are noted for their potential application in analytical chemistry. The compound is suggested to be useful as a reagent in various analytical techniques, which includes the detection and quantification of metal ions. chemimpex.com The core structure, containing benzotriazole groups, possesses nitrogen atoms that can act as binding sites for metal ions. This interaction can, in principle, be harnessed to produce a detectable signal, such as a change in color or fluorescence, upon binding to a specific metal ion.

However, detailed research focusing specifically on this compound as the primary component of a metal ion sensor is limited in publicly available literature. While the broader class of benzotriazole derivatives has been investigated for creating sensors, specific data on the performance of this compound itself—such as selectivity for particular metal ions, detection limits, and the mechanism of sensing—are not extensively documented. The development of chemosensors often involves modifying a core structure like this compound to enhance its affinity and specific signaling response to a target ion. For instance, its analogs are explored in coordination chemistry, which forms the fundamental basis for sensor design. smolecule.com

Role as Precursors in Materials Science (Excluding Material Properties)

The utility of this compound as a precursor in materials science is well-established, particularly in the synthesis of heterocyclic compounds and the functionalization of polymers. chemimpex.comsmolecule.com Its role is primarily that of a versatile building block and a thioacylating agent. smolecule.com

A significant application of this compound is in the synthesis of substituted benzothiazoles. researchgate.net This process typically involves a two-step sequence. In the first step, this compound acts as a thioacylating agent, reacting with nucleophiles such as alcohols or amines. This reaction forms an N-thioacylbenzotriazole intermediate. acs.orgresearchgate.net

The second step is a benzotriazole ring cleavage (BtRC) reaction. The intermediate, under the influence of a radical initiator like azobisisobutyronitrile (AIBN) and a reagent such as polymethylhydrosiloxane (B1170920) (PMHS) or various silanes and stannanes, undergoes an intramolecular cyclative cleavage. acs.orgnih.gov This radical-mediated process results in the formation of the benzothiazole (B30560) ring structure through the elimination of a nitrogen molecule. nih.govacs.org This synthetic strategy has been successfully employed to create a variety of benzothiazole derivatives, including glycoconjugate benzothiazoles. nih.govacs.org A notable advantage of this method is the use of environmentally benign reagents like PMHS, a byproduct of the silicone industry, which makes the protocol cost-effective and greener. researchgate.netacs.org

The following table summarizes the synthesis of various benzothiazole derivatives using this compound as a precursor, highlighting the diversity of the achievable structures.

Starting Material (Precursor to intermediate)Resulting Benzothiazole DerivativeYield (%)Reference
4-Chlorophenyl derivativeBenzothiazole with 4-chlorophenyl group95% (solvent-free) smolecule.com
Benzyl alcohol derivative2-(Benzylthio)benzo[d]thiazole98% acs.org
Piperazine derivative2-(4-(4-Chlorophenyl)piperazin-1-yl)benzo[d]thiazole67% acs.org
Protected carbohydrate (alcohol)Glycoconjugate benzothiazoleNot specified nih.govacs.org

Beyond the synthesis of small molecules, this compound has been investigated for its use in polymer chemistry. It can be incorporated into polymer formulations to create functionalized polymers with specific characteristics. smolecule.com The benzotriazole moiety is known to confer desirable properties, and by using the methanethione (B1239212) derivative as a precursor, these functional groups can be covalently integrated into polymer chains.

Q & A

Q. What are the standard synthetic routes for Bis(1-benzotriazolyl)methanethione, and how are reaction conditions optimized?

The compound is synthesized via the reaction of benzyloxythioacylbenzotriazoles (ROCSBt) with silanes (e.g., (TMS)₃SiH) or Bu₃SnH under microwave irradiation or conventional heating. Optimization involves controlling temperature (typically 80–120°C), solvent selection (e.g., anhydrous THF), and stoichiometric ratios to favor free radical β-scission of the C–O bond over benzotriazole ring cleavage .

Q. What spectroscopic and analytical methods are used to characterize this compound and its derivatives?

Key techniques include:

  • 1H-NMR and 13C-NMR for structural elucidation of substituents and bonding patterns.
  • FTIR to confirm the presence of thione (C=S) and benzotriazole moieties.
  • HRMS for precise molecular weight determination.
  • HSQC and DEPT-135/90 for carbon-proton correlation and quaternary carbon identification .

Advanced Research Questions

Q. How does this compound enable selective deoxygenation of benzylic alcohols, and what mechanistic insights explain its reactivity?

The compound acts as a radical initiator, reacting with silanes (e.g., (TMS)₃SiH) to generate thiyl radicals. These radicals induce β-scission of the C–O bond in benzylic alcohols, yielding deoxygenated products. Selectivity arises from the stability of the intermediate benzotriazole-thiyl radical, which avoids N–N bond cleavage .

Q. What strategies stabilize reactive intermediates like aromatic N-thiocarbamoyl benzotriazoles during thiocarbamoylation reactions?

Mechanochemical synthesis (ball-milling) under solvent-free conditions prevents decomposition of reactive intermediates. In situ Raman spectroscopy and ssNMR confirm the formation of bench-stable aromatic N-thiocarbamoyl benzotriazoles, which decompose rapidly in solution .

Q. How do computational studies predict the biological interactions of this compound derivatives?

Molecular docking and density functional theory (DFT) simulations model interactions with targets like acetylcholinesterase. These studies predict binding affinities and active-site interactions, guiding the design of derivatives with enhanced anticholinesterase activity for neurodegenerative disease research .

Q. How can researchers resolve contradictory data on reaction yields when varying substituents in thiocarbamoylation reactions?

Electron-rich anilines (e.g., 4-methoxyaniline) react faster (~40 minutes) due to enhanced nucleophilicity, while electron-poor substrates require prolonged milling (~90 minutes) and yield lower conversions. Systematic variation of substituents and real-time monitoring (e.g., FTIR-ATR) help identify optimal conditions .

Q. What role does this compound play in synthesizing heterocyclic compounds like thioxoquinazolines?

It facilitates one-pot synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones via reaction with anthranilic acid esters and primary amines in the presence of DBU. The benzotriazole moiety acts as a leaving group, enabling efficient cyclization .

Methodological Considerations

  • Handling Instability : Store the compound under inert gas (N₂/Ar) at –20°C to prevent moisture-induced degradation.
  • Reaction Monitoring : Use TLC with UV-active spots or in situ Raman spectroscopy for mechanochemical reactions .
  • Data Validation : Triangulate spectroscopic data (e.g., NMR, HRMS) with computational predictions to confirm structural assignments .

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